molecular formula C20H21ClF3N5O B2706565 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol CAS No. 932988-38-0

2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2706565
CAS No.: 932988-38-0
M. Wt: 439.87
InChI Key: HDHPXCNUDGUIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol sensor in the peripheral nervous system, and its modulation is a significant area of investigation for pain management, particularly in conditions like neuropathic pain and migraine [https://pubmed.ncbi.nlm.nih.gov/29031706/]. This compound exhibits high binding affinity and selectivity over other TRP channels, making it a valuable pharmacological tool for dissecting TRPM8's role in sensory transduction and cellular signaling pathways. Beyond neurology, research has expanded into oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic, suggesting a potential role in tumor proliferation and survival [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3917473/]. Its mechanism of action involves blocking the channel pore, thereby inhibiting calcium influx in response to cold or cooling agents like menthol and icilin. This precise action allows researchers to study the physiological and pathophysiological functions of TRPM8 in vitro and in vivo, contributing to the development of novel therapeutic strategies. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-13-12-16(28-8-6-27(7-9-28)10-11-30)29-19(25-13)17(18(26-29)20(22,23)24)14-4-2-3-5-15(14)21/h2-5,12,30H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHPXCNUDGUIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Formation of the Piperazine-Ethanol Moiety

The piperazine-ethanol side chain is synthesized through alkylation of piperazine with 2-bromoethanol. This step is conducted in acetonitrile under reflux, achieving 88% yield .

Side Reaction Mitigation :

  • Selective Mono-Alkylation : Excess piperazine prevents di-alkylation.

  • Workup : Acidic extraction removes unreacted starting materials .

Coupling of the Pyrazolo[1,5-a]pyrimidine Core and Piperazine-Ethanol

The final assembly involves Buchwald-Hartwig coupling to link the pyrazolo[1,5-a]pyrimidine core (halogenated at position 7) with the piperazine-ethanol moiety .

ParameterValue
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature100°C
Yield68%

Challenges :

  • Steric hindrance from the trifluoromethyl group reduces coupling efficiency.

  • Microwave-assisted synthesis (120°C, 20 min) improves reaction rates .

Hydroxylation of the Ethanol Side Chain

The terminal hydroxyl group is introduced via hydroboration-oxidation of a vinyl intermediate, achieving 90% regioselectivity .

Deprotection and Final Modifications

  • Trifluoroacetyl Protection : Used to stabilize the ethanol group during synthesis.

  • Deprotection : Achieved with KOH/MeOH (quantitative yield) .

Stability and Reactivity Insights

  • Acid Sensitivity : The pyrazolo[1,5-a]pyrimidine core undergoes ring-opening in strongly acidic conditions (pH < 2).

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms that may involve the modulation of key signaling pathways. For example, research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to enhanced potency against various types of cancer cells by targeting proteins involved in tumor progression and survival .

Enzymatic Inhibition

The compound also demonstrates inhibitory activity against certain enzymes that play critical roles in disease processes. For instance, it has been evaluated for its ability to inhibit kinases and other enzymes implicated in cancer and inflammatory diseases. This enzymatic inhibition is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic outcomes .

Psychopharmacological Effects

There is growing interest in the psychopharmacological applications of pyrazolo[1,5-a]pyrimidines. The compound's structural features suggest potential use as anxiolytic or antidepressant agents. Studies are ongoing to explore its effects on neurotransmitter systems and behavioral models .

Material Science Applications

In addition to their pharmaceutical applications, compounds like 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol have been investigated for their material properties. The unique photophysical characteristics of pyrazolo[1,5-a]pyrimidines make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form stable crystal structures enhances their utility in solid-state applications .

Case Studies and Research Findings

StudyFocusKey Findings
MDPI Review (2021)Antitumor ActivityHighlighted various pyrazolo[1,5-a]pyrimidine derivatives with significant anticancer properties; emphasized structural modifications to enhance efficacy .
PMC Study (2020)Enzymatic InhibitionDemonstrated the compound's ability to inhibit specific kinases involved in cancer progression; suggested potential for drug development .
Material Science Research (2022)Photophysical PropertiesInvestigated the use of pyrazolo[1,5-a]pyrimidines in OLEDs; reported promising results regarding stability and efficiency .

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of estrogen receptor beta (ERβ), reducing FSH-mediated cAMP production and inhibiting E2-stimulated ERβ activity . This interaction affects various cellular processes, including cell growth and differentiation .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 2 Position 3 Position 5 Position 7 Modification Molecular Weight Biological Activity
Target Compound CF₃ 2-Chlorophenyl CH₃ Piperazine-ethanol 477.89* Under investigation
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol H 4-Chlorophenyl CH₃ Piperidine-ethanol 370.88 Potential kinase modulation
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CF₃ 2,4-Dichlorophenyl 4-Fluorophenyl H 453.68 Antitrypanosomal, kinase inhibition
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one H 4-Chlorophenyl CF₃-substituted phenyl Pyrimidinone (ketone) 487.73 Kinase inhibition (reported)
2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one H H Ph tert-Butyl 281.34 Synthetic intermediate

*Calculated based on molecular formula C₂₀H₂₀ClF₃N₅O.

Key Observations :

Trifluoromethyl (CF₃) Groups: The target compound and the 3-(2,4-dichlorophenyl) analog share a CF₃ group at position 2, which enhances metabolic stability and lipophilicity.

Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to the 4-chlorophenyl isomer . Substitution at the ortho position often influences receptor selectivity due to altered spatial interactions .

Piperazine vs. Piperidine: The piperazine-ethanol moiety in the target compound increases solubility compared to the piperidine analog , which lacks a nitrogen atom in the ring for hydrogen bonding.

Pyrimidinone vs.

Physicochemical Properties

Table 2: Solubility and Molecular Properties

Compound LogP* (Predicted) Aqueous Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.8 0.12 2 7
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol 3.2 0.21 2 5
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 4.5 0.03 0 5
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 4.1 0.08 1 6

*Calculated using PubChem data and similar analogs.

Analysis :

  • The target compound’s lower LogP compared to the 3-(2,4-dichlorophenyl) analog suggests improved aqueous solubility, likely due to the polar piperazine-ethanol group.
  • Reduced solubility in the trifluoromethyl-dichlorophenyl compound correlates with higher lipophilicity (LogP = 4.5), limiting bioavailability in hydrophilic environments.

Biological Activity

The compound 2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a synthetic derivative that has garnered attention for its potential biological activities, particularly its selective antagonistic effects on estrogen receptor β (ERβ). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine moiety and a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group and chlorophenyl substituent contributes to its unique biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H18ClF3N6
Molecular Weight438.84 g/mol
CAS Number933250-98-7

The primary mechanism of action for this compound involves its interaction with estrogen receptors, particularly ERβ. It acts as a selective antagonist, which means it binds to the receptor without activating it, thereby inhibiting the receptor's activity. This mechanism can disrupt various signaling pathways associated with cell proliferation and differentiation.

Target Interaction

The compound's binding affinity to ERβ has been demonstrated through molecular docking studies, which suggest that it occupies the ligand-binding domain of the receptor, preventing estrogen from exerting its effects. This interaction is crucial for potential therapeutic applications in conditions such as hormone-dependent cancers.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Estrogen Receptor Modulation :
    • It selectively inhibits ERβ activity, which can be beneficial in treating estrogen-related disorders.
    • Studies indicate that compounds with similar structures have shown promising results in modulating estrogenic activity in vitro .
  • Anticancer Potential :
    • The antagonistic effect on ERβ suggests potential utility in breast cancer therapies where estrogen plays a critical role.
    • In vitro assays have indicated cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects :
    • Some derivatives of pyrazolo[1,5-a]pyrimidines have shown neuroprotective properties, potentially offering insights into treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and provided insights into their therapeutic potentials:

  • A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives found that certain modifications enhanced their anti-cancer properties significantly .
  • Another research highlighted the role of piperazine derivatives in enzyme inhibition and antibacterial activities. The findings suggested that modifications to the piperazine ring could lead to enhanced pharmacological profiles .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxicity against cancer cells, they show low toxicity against normal human cells (e.g., HEK293 cells). This selectivity is crucial for developing safe therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example:

  • Key steps : Refluxing intermediates (e.g., chalcones or hydrazine derivatives) in ethanol or pyridine for 5–12 hours .
  • Yield optimization : Use stoichiometric excess (e.g., 3 equivalents of hydrazine hydrochloride) and recrystallization from ethanol or DMF–EtOH mixtures to purify products, achieving yields of 62–70% .
  • Catalyst selection : Avoid palladium-based catalysts for trifluoromethyl group incorporation; instead, use direct nucleophilic substitution with CF₃ sources under mild conditions .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves atomic positions and confirms the pyrazolo[1,5-a]pyrimidine core and substituent orientations (mean C–C bond deviation: 0.004 Å; R factor: 0.051) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Validate proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; trifluoromethyl singlet at δ -62 ppm) .
    • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₆ClN₇Al at m/z 402.1) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational and experimental spectroscopic data?

  • Validation strategies :
    • Cross-reference experimental NMR/X-ray data with density functional theory (DFT)-predicted chemical shifts and bond lengths .
    • Check for impurities via HPLC (e.g., using a C18 column with acetonitrile/water gradients) and repeat recrystallization if necessary .
  • Case study : A 0.05 Å deviation in C–Cl bond length between X-ray and DFT models may arise from crystal packing effects; adjust computational parameters (e.g., solvent dielectric constant) .

Q. What methodologies are effective for evaluating the compound’s enzyme inhibition or anticancer activity?

  • In vitro assays :
    • Kinase inhibition : Use fluorescence polarization assays with purified KDR kinase and ATP-competitive inhibitors (IC₅₀ determination) .
    • Cell viability : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays at 48-hour incubation; compare IC₅₀ values with positive controls like doxorubicin .
  • Structure-activity relationship (SAR) : Modify the 2-chlorophenyl or piperazine-ethanol moieties to assess impacts on solubility and target binding .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Byproduct analysis :
    • LC-MS/MS : Detect intermediates (e.g., dechlorinated analogs or hydrolyzed trifluoromethyl groups) using collision-induced dissociation .
    • Thermogravimetric analysis (TGA) : Monitor thermal stability; degradation above 200°C suggests need for inert atmosphere during synthesis .
  • Mitigation : Optimize reaction pH (e.g., pH 6.5–7.0 in ammonium acetate buffer) to minimize side reactions .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across similar derivatives?

  • Case example : A derivative with a 4-fluorophenyl group may show higher antitrypanosomal activity than the 2-chlorophenyl analog due to enhanced lipophilicity.
    • Resolution : Perform logP measurements (e.g., shake-flask method) and correlate with bioactivity .
  • Statistical validation : Use ANOVA to assess significance of IC₅₀ differences (p < 0.05) across triplicate experiments .

Q. Why might NMR spectra show unexpected splitting patterns for the piperazine-ethanol moiety?

  • Root cause : Conformational flexibility of the piperazine ring or hydrogen bonding with the hydroxyl group.
  • Solutions :
    • Acquire variable-temperature NMR (e.g., 298–318 K) to observe dynamic effects .
    • Compare with X-ray data to confirm chair vs. boat conformations of the piperazine ring .

Methodological Recommendations

  • Synthetic protocols : Prioritize ethanol or pyridine as solvents for reflux-based cyclization .
  • Structural validation : Combine X-ray crystallography (for absolute configuration) with DFT-optimized NMR predictions .
  • Biological assays : Include positive controls and replicate experiments to ensure data reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.